

analytical techniques for 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine characterization

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Compound of Interest

Compound Name:	3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
Cat. No.:	B1401444

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An Application Guide: Comprehensive Analytical Characterization of **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine**

Abstract

This document provides a detailed guide for the analytical characterization of **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine** (CAS No. 1010422-53-3), a key heterocyclic intermediate in pharmaceutical and agrochemical research.^{[1][2]} The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to confirm the identity, purity, and structural integrity of the compound. We will detail methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC, GC), explaining the rationale behind procedural choices and providing step-by-step protocols for robust and reproducible results.

Introduction and Compound Profile

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a substituted pyridine ring. The unique physicochemical properties imparted by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—make it a valuable building block in medicinal chemistry.^{[3][4]} Rigorous analytical characterization is paramount to ensure the material's quality and the validity of subsequent experimental outcomes. This guide establishes an integrated analytical workflow for unambiguous structural verification and purity assessment.

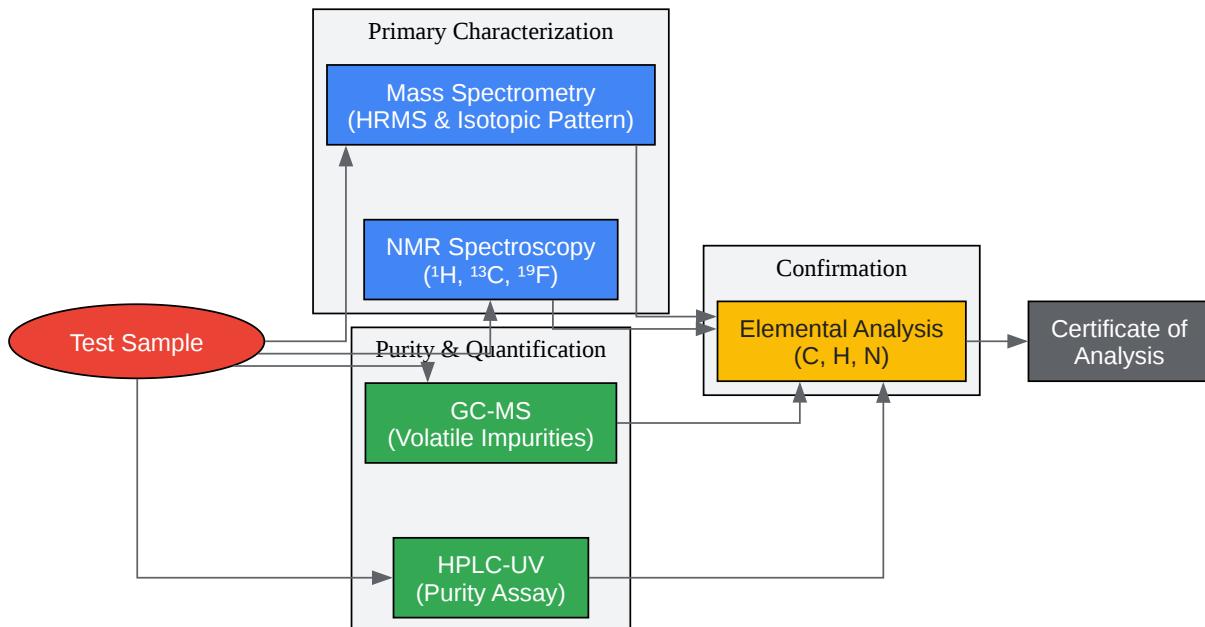
Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.[\[5\]](#)

Property	Value	Source
IUPAC Name	3-bromo-2-methyl-6-(trifluoromethyl)pyridine	PubChem [5]
CAS Number	1010422-53-3	AccelaChem [6]
Molecular Formula	C ₇ H ₅ BrF ₃ N	PubChem [5]
Molecular Weight	240.02 g/mol	PubChem [5]
Exact Mass	238.95575 Da	PubChem [5]
Appearance	Solid (typical)	Sigma-Aldrich [7]

Integrated Analytical Workflow

A successful characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity and purity.



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Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound. For this molecule, ^1H , ^{13}C , and ^{19}F NMR experiments are essential.

Rationale & Expected Spectra

- ^1H NMR: This experiment will confirm the presence and connectivity of the two aromatic protons and the methyl group protons. Their chemical shifts will be influenced by the adjacent substituents (Br, CH_3 , CF_3). The two aromatic protons are expected to appear as doublets due to coupling to each other.

- ^{13}C NMR: This provides information on the carbon skeleton. The spectrum will show seven distinct carbon signals. The carbon of the CF_3 group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to or near the electronegative N, Br, and CF_3 groups will be shifted downfield.[8][9]
- ^{19}F NMR: This experiment is highly specific for the trifluoromethyl group. It is expected to show a singlet, as there are no adjacent protons or other fluorine atoms to couple with. The chemical shift is characteristic of the CF_3 group on a pyridine ring.[8]

Predicted NMR Data

The following table outlines the predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

Nucleus	Predicted δ (ppm)	Multiplicity	Integration/Coupling	Rationale
^1H	~7.8 - 8.0	Doublet	1H	Aromatic H, deshielded by N and Br.
^1H	~7.5 - 7.7	Doublet	1H	Aromatic H, coupled to the other aromatic H.
^1H	~2.6 - 2.8	Singlet	3H	Methyl group protons.
^{13}C	~150 - 160	Quartet (^1JCF)	C-CF ₃	Carbon of the CF ₃ group, split by ^3F .
^{13}C	~120 - 155	Multiple	5 Signals	Pyridine ring carbons.
^{13}C	~115 - 130	Singlet	C-Br	Carbon attached to Bromine.
^{13}C	~20 - 25	Singlet	-CH ₃	Methyl group carbon.
^{19}F	~ -65 to -70	Singlet	3F	Trifluoromethyl group.

Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube. Ensure the solvent is free of residual water.
- Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

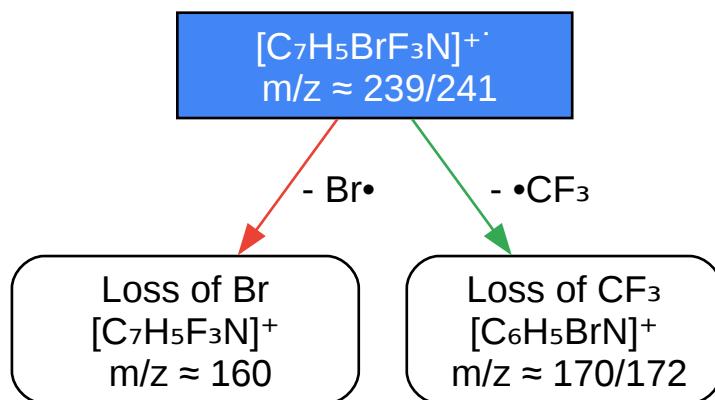
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
- Acquisition:
 - Acquire a ^1H spectrum with standard parameters (e.g., 16 scans, 1-second relaxation delay).
 - Acquire a $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled) spectrum (e.g., 1024 scans, 2-second relaxation delay).
 - Acquire a $^{19}\text{F}\{^1\text{H}\}$ (proton-decoupled) spectrum (e.g., 64 scans, 2-second relaxation delay).
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) or an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition through isotopic patterns.

Rationale & Expected Spectrum

For **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine**, the key diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a roughly 1:1 ratio.^[9] Therefore, the molecular ion peak (M^+) will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass units. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental formula by measuring the exact mass to within a few parts per million (ppm).

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Caption: Expected fragmentation pathways in EI-MS.

Expected Mass Spectrometry Data

Ion	Formula	Calculated Exact Mass (Da)	Expected Observation
[M] ⁺	C ₇ H ₅ ⁷⁹ BrF ₃ N	238.95575	Molecular ion with ⁷⁹ Br
[M+2] ⁺	C ₇ H ₅ ⁸¹ BrF ₃ N	240.95370	Molecular ion with ⁸¹ Br (approx. same intensity as M ⁺)

Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this compound due to its likely volatility.[10][11]

- Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
- GC-MS Instrument Conditions:
 - GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
- Injector: 250°C, splitless mode.
- Oven Program: Initial temperature of 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
- MS Transfer Line: 280°C.
- Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Scan range of m/z 40-400.
- Injection: Inject 1 μ L of the prepared sample into the GC-MS.
- Data Analysis:
 - Examine the total ion chromatogram (TIC) for the main peak.
 - Extract the mass spectrum for the peak of interest.
 - Verify the molecular ion peaks at m/z ~239 and ~241 with a ~1:1 intensity ratio.
 - Compare the fragmentation pattern with expected losses (e.g., Br, CF₃).

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of non-volatile or thermally labile organic compounds and for quantifying impurities.[12]

Rationale

A reversed-phase HPLC method separates compounds based on their hydrophobicity. **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine** is a moderately polar molecule and is well-suited for this technique. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Reversed-Phase HPLC Method

- Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
 - Filter and degas both mobile phases before use.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 μ L.
 - Gradient Program:
 - 0-2 min: 40% B
 - 2-15 min: 40% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 40% B
 - 18.1-22 min: 40% B (re-equilibration)
- Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

- Analysis: Inject the sample and integrate all peaks detected. Calculate the area percent of the main peak to determine purity.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and chromatography provides a robust and comprehensive characterization of **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine**. NMR confirms the molecular structure and atom connectivity, MS verifies the molecular weight and elemental composition, and HPLC or GC confirms the purity. Following these protocols will ensure the quality and identity of the material for its intended application in research and development.

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